Digalacturonic acid

Description

Propriétés

Numéro CAS |

5894-59-7 |

|---|---|

Formule moléculaire |

C12H18O13 |

Poids moléculaire |

370.26 g/mol |

Nom IUPAC |

(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1 |

Clé InChI |

SYBQLSSECRIKMJ-GYIVVZTQSA-N |

SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |

SMILES isomérique |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O |

SMILES canonique |

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |

Synonymes |

digalacturonate digalacturonic acid digalacturonic acid, (D,alpha-D)-isomer O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid sodium digalacturonate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Digalacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

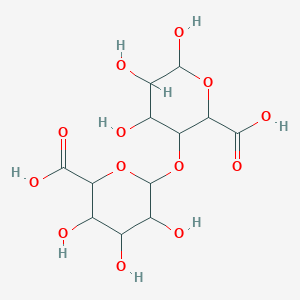

Digalacturonic acid, a key component of pectic oligosaccharides (POS), is a disaccharide derived from the partial hydrolysis of pectin (B1162225), a complex polysaccharide abundant in the primary cell walls of terrestrial plants.[1] Composed of two D-galacturonic acid units, this molecule is of significant interest to researchers in the fields of biochemistry, food science, and pharmacology due to its potential biological activities and its role as a building block for more complex carbohydrates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical characterization of this compound.

Molecular Structure and Stereochemistry

This compound is fundamentally composed of two D-galacturonic acid monomers joined by a glycosidic bond.

IUPAC Nomenclature and Chemical Formula

The most common isomer of this compound features an α-1,4 glycosidic linkage. Its systematic IUPAC name is (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

-

Molecular Formula: C₁₂H₁₈O₁₃

-

Molecular Weight: 370.26 g/mol

Monomeric Unit: D-Galacturonic Acid

The constituent monosaccharide, D-galacturonic acid, is a sugar acid and an oxidized form of D-galactose, with a carboxylic acid group at the C6 position.[2] In solution, D-galacturonic acid exists as an equilibrium mixture of the open-chain aldehyde form and the more predominant cyclic pyranose forms (α and β anomers).[1] The pyranose ring typically adopts a stable chair conformation.

Glycosidic Bond and Anomeric Configuration

The two D-galacturonic acid units in the most prevalent form of this compound are linked by an α-1,4 glycosidic bond.[1] This indicates that the anomeric carbon (C1) of the non-reducing galacturonic acid unit is in the α-configuration and is linked to the hydroxyl group at the C4 position of the adjacent galacturonic acid unit. The reducing end of the disaccharide can exist in both α and β anomeric forms due to mutarotation in aqueous solutions.

Stereoisomers

The stereochemistry of this compound is defined by the configuration of its chiral centers. As it is derived from D-galacturonic acid, the relative stereochemistry of the hydroxyl groups on the pyranose rings is conserved. The key stereochemical variables are the α-configuration of the glycosidic bond and the anomeric configuration (α or β) at the reducing end of the molecule.

Physicochemical Properties

Quantitative data for this compound is not as readily available as for its monomer. The following table summarizes the available data for both for comparative purposes.

| Property | D-Galacturonic Acid | α-1,4-Digalacturonic Acid |

| Molecular Formula | C₆H₁₀O₇ | C₁₂H₁₈O₁₃ |

| Molar Mass ( g/mol ) | 194.14[1] | 370.26 |

| Melting Point (°C) | 166[3] | Data not readily available |

| Specific Rotation (°) (c in H₂O) | +107 (initial) to +51 (mutarotated)[4] | Data not readily available |

| Deprotonated Molecular Ion (m/z) in ESI-MS | 193[5] | 369[5] |

Experimental Protocols

The following sections detail the methodologies for the production, purification, and characterization of this compound.

Production of this compound by Enzymatic Hydrolysis of Pectin

This protocol describes the controlled enzymatic depolymerization of pectin to yield a mixture of oligogalacturonides, including this compound.

Materials:

-

Pectin (e.g., from citrus peel or apple pomace)

-

Pectin methylesterase (PME)

-

Endo-polygalacturonase (endo-PG)

-

Exo-polygalacturonase (exo-PG)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved.

-

De-esterification: Add PME to the pectin solution. Incubate at 37°C for 2-4 hours with gentle agitation to remove methyl ester groups.

-

Enzymatic Hydrolysis: Adjust the pH of the de-esterified pectin solution to 4.5. Add a mixture of endo-PG and exo-PG. The ratio of these enzymes can be varied to optimize the yield of this compound. Incubate the reaction mixture at 40-50°C for a predetermined time (e.g., 2-24 hours), which should be optimized based on the desired product profile.

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

-

Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains a mixture of oligogalacturonides.

Purification of this compound

Materials:

-

Supernatant from enzymatic hydrolysis

-

Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2 or Sephadex G-25)

-

Deionized water (as eluent)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

Developing solvent for TLC (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)

-

Staining reagent for TLC (e.g., naphthol-sulfuric acid)

Procedure:

-

Size-Exclusion Chromatography: Concentrate the supernatant and load it onto a pre-equilibrated SEC column. Elute with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of a defined volume using a fraction collector.

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a this compound standard (if available).

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain a solid sample.

Characterization of this compound

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the lyophilized sample in deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show characteristic signals for the anomeric protons of both the reducing and non-reducing units, as well as signals for the other ring protons. The coupling constants between adjacent protons can provide information about the stereochemistry of the hydroxyl groups.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each of the 12 carbon atoms. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are particularly informative for confirming the structure.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the α-1,4 glycosidic linkage through the observation of correlations between the anomeric proton of the non-reducing unit and the C4 of the reducing unit.

4.3.2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/methanol) for electrospray ionization (ESI).

-

ESI-MS Analysis: In negative ion mode, this compound is expected to show a prominent deprotonated molecule [M-H]⁻ at m/z 369.[5]

-

Tandem MS (MS/MS): Fragmentation of the [M-H]⁻ ion would yield characteristic product ions resulting from glycosidic bond cleavage (B and Y ions) and cross-ring cleavages (X ions), which can be used to confirm the sequence and linkage of the galacturonic acid units.

Biological Pathways and Relationships

This compound is an intermediate in the microbial degradation of pectin. The following diagram illustrates the fungal catabolic pathway of D-galacturonic acid, the monomeric unit of this compound.

Caption: Fungal catabolic pathway of D-galacturonic acid.

Conclusion

This compound is a disaccharide of significant interest due to its prevalence in nature as a component of pectin and its potential applications in various scientific fields. This guide has provided a detailed overview of its structure, stereochemistry, and methods for its production and characterization. While some physicochemical data for the dimer remain to be fully elucidated and published in readily accessible formats, the information presented here serves as a valuable resource for researchers and professionals working with this important carbohydrate. Further research into the specific biological activities of this compound and the development of more detailed analytical data will undoubtedly expand its potential applications in the future.

References

- 1. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

- 2. rsc.org [rsc.org]

- 3. acs.org [acs.org]

- 4. Conformations of (1----4)-linked alpha-D-galacturono-di- and -tri-saccharides in solution analysed by n.m.r. measurements and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Digalacturonic Acid Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid is the fundamental repeating unit of homogalacturonan (HG), the most abundant polysaccharide in pectin (B1162225), a major component of the plant primary cell wall. The biosynthesis of this compound and its polymerization into HG are critical for plant growth, development, morphogenesis, and defense. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the key enzymes, their regulation, and the experimental methodologies used to study this vital process. The information presented here is intended to be a valuable resource for researchers in plant biology, cell wall biochemistry, and for professionals in drug development exploring targets related to plant-pathogen interactions and cell wall integrity.

Core Biosynthetic Pathway of Homogalacturonan

The biosynthesis of homogalacturonan, a polymer of α-1,4-linked D-galacturonic acid, originates from the nucleotide sugar UDP-D-glucose. The pathway involves a series of enzymatic steps primarily localized in the Golgi apparatus.[1][2]

The initial and committed step in the formation of the galacturonic acid precursor is the epimerization of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA). This reaction is catalyzed by UDP-D-glucuronic acid 4-epimerase (GAE), also known as UDP-D-glucuronate 4-epimerase (UGlcAE).[3][4][5] UDP-GalA then serves as the sugar donor for the polymerization of the homogalacturonan chain, a process catalyzed by galacturonosyltransferases (GalATs).[6][7]

Key Enzymes and their Properties

The biosynthesis of this compound and its polymerization into homogalacturonan are orchestrated by two main classes of enzymes: UDP-D-glucuronic acid 4-epimerases (GAEs) and galacturonosyltransferases (GAUTs).

GAE (EC 5.1.3.6) is a critical enzyme that catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[3][4] In Arabidopsis thaliana, the GAE gene family comprises six members.[3] AtUGlcAE1 has been extensively characterized and is known to be a type-II membrane protein located in the Golgi apparatus.[3][8]

Table 1: Quantitative Data for UDP-D-glucuronic acid 4-epimerases (GAE) in Plants

| Enzyme/Organism | Substrate | Apparent Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| AtUGlcAE1 (Arabidopsis thaliana) | UDP-GlcA | 720 | 24 | 3.2 x 104 | 7.5 | 30-42 | [3][9] |

| BcUGAepi (Bacillus cereus) | UDP-GlcA | - | 0.25 | - | - | - | [4][10] |

Note: Kinetic data for GAEs from a wider range of plant species is limited in the current literature.

GAUTs (EC 2.4.1.43) are a large family of glycosyltransferases responsible for the polymerization of galacturonic acid residues from UDP-GalA onto the growing homogalacturonan chain.[6][7] In Arabidopsis, the GAUT1-related gene family consists of 15 GAUT and 10 GAUT-like (GATL) genes.[11][12] GAUT1 has been identified as a key homogalacturonan:galacturonosyltransferase (HG:GalAT) and functions as part of a protein complex with GAUT7, which is also a Golgi-localized type II membrane protein.[5][13][14] This complex is considered the catalytic core of the HG:GalAT machinery.[5][14]

Table 2: Quantitative Data for Galacturonosyltransferases (GAUTs) in Plants

| Enzyme/Organism | Substrate | Apparent Km (µM) | Vmax (pmol min-1 mg-1 protein) | Reference(s) |

| PGA-GalAT (Nicotiana tabacum, solubilized) | UDP-GalA | 37 | 290 | [15] |

| GAUT10 (Arabidopsis thaliana) | UDP-GalA | - | Low activity | [16] |

| GAUT11 (Arabidopsis thaliana) | UDP-GalA | - | Low activity | [16] |

| GAUT13 (Arabidopsis thaliana) | UDP-GalA | - | Moderate activity | [16] |

| GAUT14 (Arabidopsis thaliana) | UDP-GalA | - | High activity | [16] |

| GAUT1:GAUT7 complex (Arabidopsis thaliana) | UDP-GalA | - | High activity | [16] |

Note: Vmax values are reported as specific activities and may vary depending on the assay conditions and protein purification.

Subcellular Localization and Protein Complex Formation

The biosynthesis of homogalacturonan is compartmentalized within the Golgi apparatus.[1][2] Both GAEs and GAUTs are integral membrane proteins of the Golgi, with their catalytic domains facing the Golgi lumen.[3][8] This localization ensures the efficient synthesis and subsequent secretion of pectin to the cell wall.

Recent evidence suggests that pectin biosynthetic enzymes do not function in isolation but rather as part of large protein complexes. The GAUT1:GAUT7 complex is a well-established example, where GAUT7 is thought to anchor the catalytically active GAUT1 to the Golgi membrane.[5][13][14] Other GAUT proteins, such as GAUT5, GAUT6, and GAUT7, have also been shown to interact with GAUT1, suggesting the formation of even larger, dynamic protein complexes that may regulate the synthesis of different pectic domains.[17]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at multiple levels to meet the demands of the cell during growth and in response to environmental cues.

Transcriptional Regulation

The expression of GAUT and GAE genes is differentially regulated in various plant tissues and developmental stages.[12][18] For example, in Arabidopsis, different GAUT genes show distinct expression patterns in stems, leaves, flowers, and siliques, suggesting specialized roles in the synthesis of specific pectin structures in different organs.[12][18] Transcriptional regulation allows the plant to fine-tune the amount and composition of pectin in response to developmental programs and external stimuli.

Post-Translational Regulation and Protein-Protein Interactions

As mentioned, the formation of protein complexes is a key regulatory mechanism. The interaction between GAUT1 and GAUT7 is crucial for the stability and activity of the HG:GalAT complex.[5][13][14] Furthermore, the activity of GAEs can be regulated by feedback inhibition. For instance, AtUGlcAE1 is inhibited by UDP-xylose and UDP-arabinose, which are downstream products of the nucleotide sugar interconversion pathway, suggesting a mechanism for balancing the flux of precursors for different cell wall polysaccharides.[3]

Caption: Overview of the this compound biosynthesis pathway in plants.

Caption: Model of the Homogalacturonan:Galacturonosyltransferase (HG:GalAT) core complex formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis.

Protocol 1: Isolation of Golgi-Enriched Membranes from Arabidopsis thaliana

This protocol is adapted from methods described for the isolation of Golgi membranes from plant tissues for subsequent enzyme assays.[13][19][20]

Materials:

-

Arabidopsis thaliana seedlings (3-4 weeks old)

-

Homogenization buffer: 50 mM HEPES-KOH (pH 7.5), 0.5 M sucrose (B13894), 1 mM DTT, 1 mM EDTA, 1 mM PMSF, 1% (w/v) PVP-40, and 1x protease inhibitor cocktail.

-

Sucrose solutions: 1.8 M, 1.6 M, 1.2 M, and 0.8 M sucrose in 10 mM HEPES-KOH (pH 7.5), 1 mM DTT.

-

Resuspension buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sucrose, 1 mM DTT.

-

Mortar and pestle, Miracloth, ultracentrifuge, and appropriate rotors.

Procedure:

-

Harvest Arabidopsis seedlings and wash with cold deionized water.

-

Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Add cold homogenization buffer (2 mL/g of tissue) and continue grinding until a homogenous slurry is obtained.

-

Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Gently resuspend the microsomal pellet in resuspension buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (from bottom to top: 1.8 M, 1.6 M, 1.2 M, and 0.8 M sucrose).

-

Centrifuge at 100,000 x g for 2 hours at 4°C.

-

Carefully collect the Golgi-enriched fraction from the 0.8 M/1.2 M and 1.2 M/1.6 M sucrose interfaces.

-

Dilute the collected fractions with resuspension buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the Golgi membranes.

-

Resuspend the final pellet in a minimal volume of resuspension buffer, aliquot, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Galacturonosyltransferase (GalAT) Filter Assay

This protocol is based on the method developed for measuring the incorporation of radiolabeled galacturonic acid into a homogalacturonan acceptor.[9][21][22]

Materials:

-

Golgi-enriched membrane fraction (from Protocol 1)

-

Assay buffer: 50 mM HEPES-KOH (pH 7.0), 5 mM MnCl₂, 0.5% (w/v) Triton X-100.

-

UDP-[¹⁴C]GalA (radiolabeled substrate)

-

Oligogalacturonide acceptors (DP 10-15)

-

Whatman 3MM filter paper

-

2.5% (w/v) Cetylpyridinium chloride (CPC) in water

-

Wash solution: 150 mM NaCl

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare CPC-coated filter paper by soaking Whatman 3MM paper in 2.5% CPC and allowing it to air dry.

-

Set up the GalAT reaction mixture (total volume 50 µL):

-

25 µL of 2x Assay buffer

-

5 µL of Golgi-enriched membranes (protein concentration appropriately diluted)

-

10 µL of oligogalacturonide acceptors (1 mg/mL)

-

10 µL of UDP-[¹⁴C]GalA (e.g., 0.1 µCi)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of 0.2 M EDTA.

-

Spot 40 µL of the reaction mixture onto the CPC-coated filter paper.

-

Allow the spots to air dry completely.

-

Wash the filter paper three times for 15 minutes each with 150 mM NaCl to remove unincorporated UDP-[¹⁴C]GalA.

-

Rinse the filter paper briefly with deionized water and allow it to air dry.

-

Place the dried filter paper spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Caption: Experimental workflow for the Galacturonosyltransferase (GalAT) filter assay.

Protocol 3: Analysis of Pectin Monosaccharide Composition by HPAEC-PAD

This protocol describes the acid hydrolysis of pectin and subsequent analysis of the released monosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[12][23][24]

Materials:

-

Alcohol Insoluble Residue (AIR) from plant tissue

-

2 M Trifluoroacetic acid (TFA)

-

Myo-inositol (internal standard)

-

HPAEC-PAD system with a CarboPac PA20 column (or similar)

-

Eluents: Deionized water, 200 mM NaOH, 1 M Sodium Acetate (B1210297)

Procedure:

-

Weigh 5-10 mg of AIR into a screw-cap tube.

-

Add 1 mL of 2 M TFA containing myo-inositol (e.g., 50 µg/mL).

-

Incubate at 121°C for 1 hour to hydrolyze the polysaccharides.

-

Cool the tubes on ice and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried hydrolysate in 1 mL of deionized water.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) onto the HPAEC-PAD system.

-

Separate the monosaccharides using a gradient of sodium acetate in a sodium hydroxide (B78521) eluent. A typical gradient could be:

-

0-20 min: Isocratic 10 mM NaOH

-

20-40 min: Linear gradient from 0 to 200 mM Sodium Acetate in 100 mM NaOH

-

40-45 min: Wash with 1 M Sodium Acetate in 100 mM NaOH

-

45-60 min: Re-equilibration with 10 mM NaOH

-

-

Detect the eluted monosaccharides using a pulsed amperometric detector with a gold electrode.

-

Quantify the monosaccharides by comparing their peak areas to those of known standards and normalize to the internal standard.

Protocol 4: Determination of the Degree of Methylesterification (DM) of Pectin by HPLC

This protocol outlines a method for quantifying the methanol (B129727) released from pectin upon saponification, which is then used to calculate the degree of methylesterification.[3][18][25]

Materials:

-

Pectin sample (5 mg)

-

0.4 M NaOH

-

0.4 M HCl

-

HPLC system with a refractive index (RI) detector and a suitable column for separating small molecules (e.g., an Aminex HPX-87H column).

-

Mobile phase: 5 mM H₂SO₄

-

Methanol standards

Procedure:

-

Weigh 5 mg of pectin into a microcentrifuge tube.

-

Add 500 µL of 0.4 M NaOH and incubate at 4°C for 2 hours with gentle shaking to saponify the pectin.

-

Neutralize the reaction by adding 500 µL of 0.4 M HCl.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) onto the HPLC system.

-

Elute with 5 mM H₂SO₄ at a flow rate of 0.6 mL/min.

-

Detect the methanol peak using the RI detector.

-

Create a standard curve using known concentrations of methanol.

-

Quantify the amount of methanol in the sample using the standard curve.

-

Determine the total uronic acid content of the pectin sample using a colorimetric method (e.g., the m-hydroxybiphenyl method).

-

Calculate the degree of methylesterification (DM) as the molar ratio of methanol to uronic acid, expressed as a percentage.

Conclusion

The biosynthesis of this compound and its polymerization into homogalacturonan is a fundamental process in plant biology. This guide has provided a detailed overview of the core biosynthetic pathway, the key enzymes involved, and their regulation. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers investigating pectin biosynthesis and its role in plant cell wall architecture and function. A deeper understanding of this pathway holds significant promise for applications in agriculture, biotechnology, and human health, particularly in the development of novel strategies to enhance plant resilience and to design new therapeutic agents.

References

- 1. A New Method for Determination of Pectin Content Using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic characterization of UDP‐glucuronic acid 4‐epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. berscience.org [berscience.org]

- 6. Frontiers | Critical Review of Plant Cell Wall Matrix Polysaccharide Glycosyltransferase Activities Verified by Heterologous Protein Expression [frontiersin.org]

- 7. journals.flvc.org [journals.flvc.org]

- 8. openscholar.uga.edu [openscholar.uga.edu]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. natuurtijdschriften.nl [natuurtijdschriften.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Galacturonosyltransferase (GAUT)1 and GAUT7 are the core of a plant cell wall pectin biosynthetic homogalacturonan:galacturonosyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 16. Multiple Arabidopsis Galacturonosyltransferases (GAUTs) synthesize polymeric homogalacturonan by oligosaccharide acceptor-dependent or de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nuft.edu.ua [nuft.edu.ua]

- 19. Isolation and Proteomic Characterization of the Arabidopsis Golgi Defines Functional and Novel Components Involved in Plant Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Functional identification of an Arabidopsis pectin biosynthetic homogalacturonan galacturonosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a filter assay for measuring homogalacturonan: alpha-(1,4)-Galacturonosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 25. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin [mdpi.com]

Pectin Degradation to Digalacturonic Acid: A Technical Guide for Researchers

Abstract

Pectin (B1162225), a complex heteropolysaccharide integral to plant cell walls, presents a valuable source of bioactive oligosaccharides, particularly digalacturonic acid.[1] This galacturonic acid dimer has garnered interest in pharmaceutical and drug development for its potential therapeutic properties. This technical guide provides an in-depth overview of the enzymatic degradation of pectin to yield this compound. It details the enzymatic machinery involved, presents quantitative data on reaction kinetics and optimal conditions, and offers comprehensive experimental protocols for researchers in the field. Furthermore, this guide illustrates the key enzymatic pathways and regulatory mechanisms through detailed diagrams to facilitate a deeper understanding of the process.

Introduction to Pectin Structure and Degradation

Pectin is primarily composed of a backbone of α-(1-4)-linked D-galacturonic acid residues.[1] This linear chain, known as homogalacturonan, can be interspersed with rhamnose residues, creating a "hairy" region with various neutral sugar side chains. The galacturonic acid residues can be methyl-esterified, which influences the physicochemical properties of pectin and its susceptibility to enzymatic degradation.

The enzymatic degradation of pectin is a multi-step process requiring the synergistic action of several classes of enzymes, collectively known as pectinases. These enzymes are broadly classified based on their mode of action and substrate specificity. The key enzymes involved in the targeted degradation of pectin to this compound are:

-

Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of pectin by removing methyl groups from the galacturonic acid residues. This process is crucial as it exposes the carboxyl groups, making the pectin chain accessible to depolymerizing enzymes.[1]

-

Polygalacturonases (PGs): PGs hydrolyze the α-1,4-glycosidic bonds between galacturonic acid residues. They are the primary enzymes responsible for the depolymerization of the pectin backbone.[1] PGs are further categorized into:

-

Endo-Polygalacturonases: These enzymes cleave the pectin chain at random internal sites, leading to a rapid reduction in the polymer's viscosity and the formation of various oligogalacturonides.

-

Exo-Polygalacturonases: These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monosaccharides or disaccharides. Exo-polygalacturonases that release this compound are of particular interest for the scope of this guide.[2][3]

-

-

Pectin Lyases (PLs): These enzymes cleave the glycosidic bonds via a β-elimination mechanism, resulting in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligomer.

For the specific production of this compound, the coordinated action of PMEs to de-esterify the pectin, followed by the specific action of exo-polygalacturonases that release this compound units, is the most effective strategy.

Enzymatic Degradation Pathway

The enzymatic conversion of pectin to this compound follows a structured pathway. Initially, Pectin Methylesterase acts on the highly methylated pectin, removing the methyl esters and producing polygalacturonic acid (pectate) and methanol. This de-esterification is a prerequisite for the action of most polygalacturonases. Subsequently, exo-polygalacturonase specifically targeting the non-reducing end of the pectate chain cleaves the α-1,4-glycosidic bonds to release this compound units.

Quantitative Data on Pectin Degradation

The efficiency of enzymatic pectin degradation is influenced by several factors, including the source of the enzymes, pH, temperature, and substrate concentration. The following tables summarize key quantitative data for relevant pectinolytic enzymes.

Table 1: Optimal Conditions for Fungal Polygalacturonases

| Fungal Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | 5.0 | 50 | [4] |

| Aspergillus fumigatus | 10.0 | 30 | [5] |

| Penicillium oxalicum | 5.0 | 50 | [6] |

| Thermoascus aurantiacus | 4.5 - 5.5 | 60 - 65 | [7] |

| Rhizopus oryzae | 6.0 | 35 | [8] |

Table 2: Kinetic Parameters of Exo-Polygalacturonases

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (µmol/min/mg) | Reference |

| Penicillium oxalicum AUMC 4153 | Polygalacturonic Acid | 0.67 | 6.13 | [6] |

| Aspergillus giganteus | Polygalacturonic Acid | 1.16 | 602.8 (µmol/mL/min) | [9] |

| Aspergillus giganteus | Citrus Pectin (34% MD) | 3.25 | 669.6 (µmol/mL/min) | [9] |

| Aspergillus fumigatus Af293 | Polygalacturonic Acid | 25.4 | 23.6 (U/mg) | [10] |

Regulation of Pectinase (B1165727) Gene Expression

The production of pectin-degrading enzymes by microorganisms is a tightly regulated process, typically induced by the presence of pectin or its degradation products.

Fungal Regulation via GaaR Transcription Factor

In filamentous fungi like Aspergillus niger, the expression of pectinase genes is largely controlled by the D-galacturonic acid-responsive transcription factor, GaaR.[11] In the absence of an inducer, the repressor protein GaaX is thought to inhibit the activity of GaaR. The presence of D-galacturonic acid, or its intracellular metabolite 2-keto-3-deoxy-L-galactonate, leads to the inactivation of GaaX, allowing GaaR to activate the transcription of genes encoding pectinases, transporters, and enzymes of the D-galacturonic acid catabolic pathway.[11]

Bacterial Regulation via Polysaccharide Utilization Loci (PULs)

In gut bacteria such as Bacteroides thetaiotaomicron, the degradation of complex carbohydrates like pectin is orchestrated by Polysaccharide Utilization Loci (PULs).[12] These are clusters of genes that encode all the necessary proteins for the binding, degradation, and import of a specific polysaccharide. The expression of a PUL is typically induced by the presence of its target glycan. The system involves surface glycan binding proteins (SGBPs) that capture pectin fragments, which are then processed by surface-localized enzymes. The resulting oligosaccharides are imported into the periplasm for further degradation by a suite of periplasmic enzymes.[12]

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of pectin and the quantification of the resulting products.

Protocol 1: Enzymatic Hydrolysis of Pectin to this compound

Objective: To hydrolyze pectin to this compound using a two-step enzymatic reaction.

Materials:

-

Citrus Pectin

-

Pectin Methylesterase (PME) from a fungal source (e.g., Aspergillus niger)

-

Exo-polygalacturonase (releasing this compound)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

-

Deionized water

-

Shaking water bath

-

pH meter

-

Centrifuge

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) pectin solution by dissolving 1 g of citrus pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).

-

Stir vigorously until the pectin is fully dissolved. Gentle heating to approximately 40°C can aid dissolution.

-

-

Enzyme Preparation:

-

Prepare stock solutions of PME and exo-polygalacturonase in 0.1 M sodium acetate buffer (pH 4.5) according to the manufacturer's specifications.

-

-

De-esterification:

-

Add PME to the pectin solution at a concentration of 5 units per gram of pectin.

-

Incubate the mixture at 37°C for 2 hours with gentle agitation.

-

After incubation, adjust the pH of the solution back to 4.5, if necessary.

-

-

Depolymerization:

-

Add exo-polygalacturonase to the de-esterified pectin solution. A typical enzyme loading is 20 units per gram of pectin.

-

Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.

-

-

Enzyme Inactivation:

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes.

-

-

Sample Clarification:

-

Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material.

-

Carefully collect the supernatant containing the released this compound for quantification.

-

Protocol 2: Quantification of Reducing Sugars using the DNS Method

Objective: To determine the concentration of reducing sugars (including this compound) in the hydrolysate.

Materials:

-

Supernatant from Protocol 1

-

D-galacturonic acid standard solutions (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mg/mL)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Deionized water

-

Boiling water bath

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Pipette 0.5 mL of each D-galacturonic acid standard solution into separate test tubes.

-

Add 0.5 mL of DNS reagent to each tube.

-

Boil the tubes for 10 minutes.

-

Cool the tubes to room temperature and add 5 mL of deionized water to each.

-

Measure the absorbance at 540 nm against a reagent blank.

-

Plot a standard curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Pipette 0.5 mL of the supernatant from Protocol 1 (diluted if necessary) into a test tube.

-

Add 0.5 mL of DNS reagent.

-

Follow the same boiling, cooling, and dilution steps as for the standards.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of reducing sugars in the sample by referring to the standard curve.

-

Protocol 3: HPLC Analysis of this compound

Objective: To specifically quantify the concentration of this compound in the hydrolysate.

Materials:

-

Supernatant from Protocol 1

-

This compound standards of known concentrations

-

0.22 µm syringe filters

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.

Procedure:

-

Sample and Standard Preparation:

-

Filter the supernatant from Protocol 1 and the this compound standards through a 0.22 µm syringe filter into autosampler vials.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase (e.g., 0.005 M H₂SO₄).

-

Set the column temperature (e.g., 60°C) and flow rate (e.g., 0.6 mL/min).

-

Inject the standards and the sample.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of this compound from pectin.

Conclusion

The enzymatic degradation of pectin offers a specific and efficient route for the production of this compound. A thorough understanding of the enzymes involved, their optimal reaction conditions, and the underlying regulatory mechanisms is paramount for maximizing yield and purity. This technical guide provides a comprehensive resource for researchers, offering both theoretical knowledge and practical protocols to advance the study and application of pectin-derived oligosaccharides in drug development and other scientific fields. The continued exploration of novel pectinolytic enzymes from diverse microbial sources holds the promise of further optimizing this process and unlocking the full potential of these bioactive compounds.

References

- 1. Pectinase from Microorganisms and Its Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Pectinase Production by Aspergillus Oryzae RR 103 – Current Agriculture Research Journal [agriculturejournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous Expression and Characterization of a Novel Exo-Polygalacturonase from Aspergillus fumigatus Af293 and Its Application in Juice Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inducer-independent production of pectinases in Aspergillus niger by overexpression of the D-galacturonic acid-responsive transcription factor gaaR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary pectic glycans are degraded by coordinated enzyme pathways in human colonic Bacteroides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mro.massey.ac.nz [mro.massey.ac.nz]

Digalacturonic Acid: A Technical Deep-Dive into its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide formed from two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants.[1] As a key product of pectin degradation, this compound and other oligogalacturonides (OGs) are not merely structural breakdown products but also potent signaling molecules, acting as Damage-Associated Molecular Patterns (DAMPs) that trigger innate immune responses in plants.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its production and analysis, and an exploration of its role in plant signaling pathways.

Chemical Properties

While extensive data exists for the monomer, D-galacturonic acid, specific physicochemical and quantitative data for this compound are less commonly reported. This section compiles available information and provides context based on the properties of its constituent monomer and the general behavior of oligogalacturonides.

Structure and Nomenclature

-

Systematic Name: 4-O-α-D-galactopyranuronosyl-D-galacturonic acid

-

Molecular Formula: C₁₂H₁₈O₁₃

-

Molecular Weight: 370.26 g/mol

This compound consists of two D-galacturonic acid monomers linked by an α-1,4-glycosidic bond. Each monomer unit contains a carboxylic acid group at the C-6 position.

Acidity

Stability and Reactivity

Oligogalacturonides are susceptible to hydrolysis under acidic conditions, which cleaves the glycosidic bonds.[5] The stability of this compound is therefore pH and temperature-dependent.

Thermal treatment of D-galacturonic acid, particularly in the presence of amino acids, can lead to non-enzymatic browning reactions (Maillard reaction).[6] It is expected that this compound would undergo similar reactions. The carboxylic acid groups contribute to a higher rate of mutarotation and decarboxylation upon heating compared to non-acidic reducing sugars.[7][8]

Quantitative Data Summary

Table 1: Physicochemical Properties of D-Galacturonic Acid (Monomer)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [9] |

| Molar Mass | 194.14 g/mol | [10] |

| Melting Point | 159 °C | [11] |

| pKa | ~3.5 | N/A |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Ion | Reference |

| ESI (-) | 369 | [M-H]⁻ | [12] |

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Pectin

This protocol outlines a general method for the enzymatic hydrolysis of pectin to generate a mixture of oligogalacturonides, including this compound.

Materials:

-

Pectin (from citrus or apple)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

-

Pectin methylesterase (PME)

-

Endo-polygalacturonase (endo-PG)

-

Exo-polygalacturonase (exo-PG)

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved. Gentle heating to 40°C can aid dissolution.[13]

-

De-esterification: Add PME to the pectin solution (e.g., 5 units per gram of pectin) and incubate at 37°C for 2 hours with gentle agitation. This step removes methyl esters from the galacturonic acid residues, making the pectin more accessible to polygalacturonases.[13]

-

Hydrolysis: Adjust the pH back to 4.5 if necessary. Add a mixture of endo-PG and exo-PG (e.g., 5 units of endo-PG and 20 units of exo-PG per gram of pectin). The combination of endo- and exo-acting enzymes is crucial for efficient depolymerization to smaller oligomers.[13]

-

Incubation: Incubate the reaction mixture at a temperature optimal for the specific enzymes used (typically 37-50°C) for a defined period (e.g., 24 hours). The reaction time can be adjusted to control the degree of polymerization of the resulting oligogalacturonides.

-

Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[13]

-

Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material. The supernatant contains the mixture of oligogalacturonides.[13]

Protocol 2: Isolation and Purification of this compound

This protocol describes the separation of this compound from the mixture of oligogalacturonides produced in Protocol 1.

Materials:

-

Oligogalacturonide mixture (supernatant from Protocol 1)

-

Strong anion-exchange chromatography column (e.g., Source 15Q)

-

Ammonium (B1175870) formate (B1220265) buffer (gradient concentrations)

-

High-performance liquid chromatography (HPLC) system

-

Gel filtration chromatography column (e.g., silica (B1680970) gel with diol radical)

Procedure:

-

Anion-Exchange Chromatography:

-

Equilibrate a strong anion-exchange column with a low concentration of ammonium formate buffer.

-

Load the oligogalacturonide mixture onto the column.

-

Elute the bound oligomers using a linear gradient of increasing ammonium formate concentration. Oligogalacturonides will elute based on their increasing negative charge (i.e., increasing degree of polymerization).[14]

-

Collect fractions and analyze for the presence of this compound using mass spectrometry (expected [M-H]⁻ at m/z 369).[12]

-

-

Gel Filtration Chromatography:

-

For further purification and separation based on size, subject the fractions containing this compound to high-performance gel filtration chromatography.[15]

-

Use an appropriate eluent (e.g., a buffered mobile phase) and monitor the elution profile.

-

Collect the peak corresponding to the dimer.

-

-

Analysis and Verification:

-

Confirm the purity and identity of the isolated this compound using mass spectrometry and, if sufficient material is obtained, NMR spectroscopy.

-

Signaling Pathways and Biological Activity

Oligogalacturonides, including this compound, are recognized as key signaling molecules in plants, functioning as DAMPs to alert the plant to tissue damage caused by pathogens or mechanical stress.[2][16]

Oligogalacturonide Signaling Pathway

The general signaling cascade initiated by oligogalacturonides is as follows:

-

Release: Pectin in the plant cell wall is degraded by enzymes (polygalacturonases) from pathogens or the plant itself, releasing oligogalacturonides into the apoplast.[2][17]

-

Recognition: These OGs are recognized by pattern recognition receptors (PRRs), such as Wall-Associated Kinases (WAKs), located on the plasma membrane of plant cells.[3]

-

Signal Transduction: This recognition event triggers a series of downstream signaling events, including:

-

Production of Reactive Oxygen Species (ROS): A rapid oxidative burst is a hallmark of plant defense activation.[2][17]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) cascades: These kinase cascades are central to intracellular signal transduction in response to various stimuli.[2][17]

-

Transcriptional Reprogramming: Activation of transcription factors leads to the expression of defense-related genes.[2]

-

Hormone Production: OGs can influence the signaling pathways of key defense hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[2][16]

-

The biological activity of oligogalacturonides is dependent on their degree of polymerization (DP), with oligomers of DP 10-15 often reported to have the highest activity in eliciting defense responses.[2][17] The specific role and potency of this compound (DP 2) in these signaling pathways is an area of ongoing research, though it is considered part of the spectrum of active elicitors.

Mandatory Visualizations

Caption: Experimental workflow for the production and purification of this compound.

Caption: Signaling pathway of oligogalacturonides, including this compound.

Conclusion

This compound, as the fundamental building block of pectic oligosaccharides, holds significant importance in the field of plant biology and has potential applications in drug development due to the immunomodulatory properties of oligogalacturonides. While detailed physicochemical data for the dimer remains an area for further investigation, the protocols and signaling pathway information provided in this guide offer a solid foundation for researchers. Future studies focusing on the specific biological activities of purified this compound will be crucial in fully elucidating its role and harnessing its potential.

References

- 1. acs.org [acs.org]

- 2. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 3. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 4. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of the hydrolysis of polysaccharide galacturonic acid and neutral sugars chains from flaxseed mucilage | Université de Liège [popups.uliege.be]

- 6. galacturonic acid: Topics by Science.gov [science.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Galacturonic_acid [bionity.com]

- 10. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Fractionation, solid-phase immobilization and chemical degradation of long pectin oligogalacturonides. Initial steps towards sequencing of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of oligogalacturonic acids by high-performance gel filtration chromatography on silica gel with diol radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell wall bricks of defence: the case study of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Digalacturonic Acid vs. D-Galacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of digalacturonic acid and D-galacturonic acid, two key carbohydrate molecules derived from the ubiquitous plant polysaccharide, pectin (B1162225). The document details their chemical structures, physicochemical properties, and methods of production, with a focus on enzymatic hydrolysis of pectin. Furthermore, it explores their distinct roles in cellular signaling pathways, offering insights into their potential applications in research and drug development. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are illustrated with detailed diagrams.

Introduction

D-galacturonic acid is a sugar acid and the primary monomeric unit of pectin, a major component of plant cell walls.[1][2] this compound, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a key oligogalacturonide (OGA) released during the enzymatic degradation of pectin. While structurally related, these two molecules exhibit distinct physicochemical properties and biological activities. This guide aims to provide an in-depth technical overview for researchers and professionals in the fields of carbohydrate chemistry, plant biology, and drug development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of D-galacturonic acid and this compound is presented in Table 1. These properties are fundamental to understanding their behavior in biological systems and for the development of analytical and separation techniques.

| Property | D-Galacturonic Acid | This compound |

| CAS Number | 685-73-4[1] | 5894-59-7[3] |

| Molecular Formula | C₆H₁₀O₇[1] | C₁₂H₁₈O₁₃[4] |

| Molecular Weight | 194.14 g/mol [5] | 370.26 g/mol [4] |

| pKa | 3.21 - 3.5[6][7] | Data not readily available |

| Solubility | Soluble in water (295 g/L) and hot ethanol; slightly soluble in ethanol; insoluble in ether.[8][9] | Soluble in water |

| Appearance | Hygroscopic white to light yellow crystals or powder.[9] | Solid |

Production and Characterization

Both D-galacturonic acid and this compound are primarily obtained through the hydrolysis of pectin or polygalacturonic acid. Enzymatic methods are often preferred as they are highly specific and avoid the degradation products associated with harsh acid hydrolysis.[10]

Experimental Protocol: Enzymatic Production of this compound

This protocol describes the controlled enzymatic hydrolysis of polygalacturonic acid to produce this compound, followed by its characterization.

Objective: To produce and characterize this compound from polygalacturonic acid using endo-polygalacturonase.

Materials:

-

Polygalacturonic acid (citrus pectin derived)[11]

-

Endo-polygalacturonase (e.g., from Aspergillus aculeatus)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.5)[11]

-

3,5-dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

-

CarboPac PA20 column (or equivalent)

-

D-galacturonic acid, this compound, and trigalacturonic acid standards

Methodology:

-

Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 4.5).[11]

-

Enzymatic Hydrolysis:

-

Pre-incubate the substrate solution at 40°C.

-

Add endo-polygalacturonase to the substrate solution at a concentration of 1 U/mL.

-

Incubate the reaction mixture at 40°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the progress of the hydrolysis.

-

Terminate the reaction in the aliquots by boiling for 10 minutes to inactivate the enzyme.[12]

-

-

Quantification of Reducing Sugars: Use the DNS method to determine the concentration of reducing sugars in the hydrolysate at each time point.

-

Product Characterization by HPAEC-PAD:

-

Filter the hydrolyzed samples through a 0.22 µm membrane.

-

Analyze the samples using an HPAEC-PAD system equipped with a CarboPac PA20 column.

-

Use a gradient of sodium acetate and sodium hydroxide (B78521) as the mobile phase to separate the oligogalacturonides.

-

Identify and quantify the amounts of D-galacturonic acid, this compound, and trigalacturonic acid by comparing the retention times and peak areas with those of the standards.[12]

-

Experimental Workflow Diagram

Biological Activity and Signaling Pathways

D-galacturonic acid and its oligomers, including this compound, are not merely structural components but also act as signaling molecules in various biological contexts.

This compound: A Plant Defense Elicitor

Oligogalacturonides (OGAs), including this compound, are well-characterized Damage-Associated Molecular Patterns (DAMPs) in plants. They are released from the plant cell wall by the action of microbial polygalacturonases during pathogen attack. These OGAs can trigger a range of defense responses.

The signaling cascade initiated by OGAs is complex and involves the perception of these molecules at the cell surface, leading to downstream signaling events that culminate in the activation of defense genes.

D-Galacturonic Acid and the TLR4/NF-κB Signaling Pathway

Recent studies have suggested that D-galacturonic acid can modulate inflammatory responses in mammalian cells. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages, potentially by competitively inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway is a cornerstone of the innate immune response.

The proposed mechanism involves D-galacturonic acid binding to CD14, a co-receptor for TLR4, thereby interfering with LPS-mediated activation of the downstream signaling cascade.

Conclusion

This compound and D-galacturonic acid, while closely related structurally, exhibit distinct characteristics and biological functions. D-galacturonic acid, as the monomer of pectin, has emerging roles in modulating mammalian immune responses. This compound, a key oligogalacturonide, is a potent elicitor of plant defense mechanisms. A thorough understanding of their properties, production, and signaling activities is crucial for leveraging these molecules in agricultural, food science, and pharmaceutical applications. Further research into the specific receptors and downstream signaling components for both molecules will undoubtedly unveil new opportunities for their use in developing novel therapeutics and sustainable agricultural practices.

References

- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 2. ジガラクツロン酸 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid | C12H18O13 | CID 6857565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound D-Galacturonic acid (FDB001161) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]

- 8. acs.org [acs.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Enzymatic Synthesis of Digalacturonic Acid: A Technical Guide

This technical guide provides an in-depth overview of the enzymatic synthesis of digalacturonic acid, a key pectic oligosaccharide (POS). The document is intended for researchers, scientists, and drug development professionals interested in the production and application of well-defined oligo-galacturonates. It covers the core enzymatic methodologies, detailed experimental protocols, and quantitative data derived from scientific literature.

Introduction

This compound is an oligosaccharide composed of two α-1,4-linked D-galacturonic acid units.[1][2] As the primary building block of pectin (B1162225), a major component of plant cell walls, D-galacturonic acid and its oligomers are of significant interest.[1][3] Pectic oligosaccharides, including this compound, have demonstrated potential as prebiotics and immunomodulatory agents, making them attractive molecules for the food and pharmaceutical industries.[4][5]

While chemical and physical methods can be used to depolymerize pectin, enzymatic synthesis offers superior control, higher specificity, and milder reaction conditions, avoiding the generation of undesirable by-products.[5][6] This guide focuses on the use of polygalacturonases for the targeted production of this compound from polygalacturonic acid, the unmethylated backbone of pectin.[4][7]

Core Methodology: Enzymatic Hydrolysis

The principal route for synthesizing this compound is the controlled partial hydrolysis of a polygalacturonic acid (PGA) substrate. This is achieved using specific pectinolytic enzymes, primarily endo-polygalacturonases.

Enzymes:

-

Endo-polygalacturonases (endo-PGs, EC 3.2.1.15): These enzymes are crucial for this process. They act by randomly cleaving the internal α-1,4 glycosidic bonds within the polygalacturonic acid chain.[4][7] This mode of action leads to the generation of a mixture of oligogalacturonides of varying lengths, including the desired this compound. By controlling the reaction time, a higher yield of specific oligomers can be achieved.[4]

-

Exo-polygalacturonases (exo-PGs, EC 3.2.1.67): These enzymes hydrolyze the PGA chain from the non-reducing end, releasing mono-galacturonic acid.[4] They are generally not suitable for producing this compound but are important to consider as they can be present in crude enzyme preparations.

Fungi, particularly species of Aspergillus and Penicillium, are common and potent sources for the production of endo-polygalacturonases used in industrial applications.[4]

Quantitative Data Presentation

The efficiency and product profile of the enzymatic synthesis are highly dependent on the specific enzyme used and the reaction conditions. The following tables summarize key quantitative data for relevant enzymes.

Table 1: Biochemical Properties and Optimal Conditions of Selected Endo-Polygalacturonases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Reference |

| Penicillium rolfsii BM-6 (pePGA) | 6.0 | 60 | 3.5 - 8.0 | [4] |

| Thalassospira frigidphilosprofundus | 6.6 | 20 | 3.0 - 9.0 | [8] |

| Thermoascus aurantiacus PI3S3 | 5.0 | Not Specified | Not Specified | [9] |

Table 2: Kinetic Parameters of Endo-Polygalacturonase from Penicillium rolfsii (pePGA)

| Substrate | Km (g/L) | Vmax (μmol/min/mg) | kcat (s-1) | Reference |

| Polygalacturonic Acid | 0.1569 | 12,273 | 7478.4 | [4] |

Table 3: Product Profile of Polygalacturonic Acid Hydrolysis

| Enzyme | Substrate | Reaction Time | Major Products | Reference |

| Penicillium rolfsii pePGA | Demethylated Pectin | 5 hours | Di-galacturonic acid, Tri-galacturonic acid | [4] |

| Thermoascus aurantiacus PI3S3 | Polygalacturonic Acid | 5 - 60 min | Mono-, Di-, and Tri-galacturonic acids | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Protocol for Enzyme Production and Purification

This protocol describes a general method for producing and purifying endo-polygalacturonase from a fungal source, such as Penicillium or Aspergillus.

-

Inoculation and Fermentation:

-

Inoculate a suitable fungal strain (e.g., Penicillium rolfsii) into a liquid fermentation medium containing a pectin source (e.g., citrus peel, sugar beet pulp) as an inducer.[10]

-

Incubate the culture in an orbital shaker (e.g., at 30°C and 200 rpm) for a period sufficient for enzyme expression (e.g., 48-96 hours).[4][9]

-

-

Crude Enzyme Extraction:

-

Separate the fungal mycelium from the culture broth via filtration (e.g., using Whatman No. 1 filter paper).[9]

-

The cell-free filtrate constitutes the crude enzyme extract.

-

-

Enzyme Purification:

-

Subject the crude extract to purification steps to isolate the endo-polygalacturonase.

-

Ion Exchange Chromatography: Apply the extract to an anion exchange column (e.g., DEAE-Sephadex).[9] Elute the bound proteins using a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: Further purify the active fractions from the ion exchange step using a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size.[9]

-

Concentration: Concentrate the purified enzyme fractions using ultrafiltration.[4]

-

Verify the purity of the final enzyme preparation using SDS-PAGE.[4]

-

Protocol for Enzymatic Synthesis of this compound

This protocol outlines the procedure for hydrolyzing polygalacturonic acid to produce this compound.

-

Substrate Preparation:

-

Enzymatic Reaction:

-

Pre-heat the substrate solution to the optimal temperature for the specific enzyme being used (e.g., 60°C for pePGA).[4]

-

Initiate the reaction by adding a defined amount of purified endo-polygalacturonase to the substrate solution.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

-

Time-Course Sampling and Reaction Termination:

-

Product Analysis:

-

Analyze the composition of the hydrolysis products in the terminated aliquots using methods described in Protocol 4.4.

-

Protocol for Determination of Polygalacturonase Activity (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to measure the amount of reducing sugars released during hydrolysis, which is a proxy for enzyme activity.[4][10]

-

Reaction Setup:

-

Combine 450 μL of 0.33% (w/v) polygalacturonic acid (in 50 mM Na₂HPO₄-citric acid buffer, pH 6.0) with 50 μL of appropriately diluted enzyme solution.[4]

-

-

Incubation:

-

Incubate the reaction mixture for exactly 10 minutes at the optimal temperature (e.g., 60°C).[4]

-

-

Reaction Termination and Color Development:

-

Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.[4]

-

-

Quantification:

-

Determine the concentration of released reducing ends (as galacturonic acid equivalents) by comparing the absorbance to a standard curve prepared with known concentrations of D-galacturonic acid.[10]

-

One unit of polygalacturonase activity is typically defined as the amount of enzyme that releases one micromole of galacturonic acid per minute under the specified assay conditions.[10]

-

Protocol for Analysis of Hydrolysis Products (TLC)

Thin-layer chromatography (TLC) is a straightforward method to qualitatively analyze the profile of oligogalacturonides produced during the reaction.[9]

-

Sample Spotting:

-

Spot small volumes of the heat-terminated reaction aliquots onto a silica (B1680970) gel TLC plate.

-

Also spot standards of mono-, di-, and tri-galacturonic acid for comparison.

-

-

Chromatography:

-

Develop the TLC plate in a suitable solvent system (e.g., a mixture of ethyl acetate, acetic acid, and water).

-

-

Visualization:

-

After development, dry the plate and visualize the spots by spraying with a revealing agent (e.g., a solution of sulfuric acid in ethanol) followed by heating. The oligosaccharides will appear as dark spots.

-

-

Analysis:

-

Identify the products in the reaction samples by comparing their migration distance (Rf value) to that of the known standards. This allows for tracking the formation of this compound over time.[9]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the enzymatic synthesis of this compound.

Caption: Experimental workflow for the production of this compound.

Caption: Relationship between substrate, enzyme, and products in synthesis.

Relevance for Drug Development

This compound and other pectic oligosaccharides are gaining attention in the pharmaceutical and nutraceutical sectors. Their potential applications relevant to drug development include:

-

Prebiotic Effects: POS can selectively stimulate the growth and activity of beneficial gut bacteria, which is linked to improved host health.[4]

-

Immunomodulation: Pectic fragments have been shown to possess immunomodulatory properties, indicating their potential to interact with and modulate immune system effectors.[5]

-

Drug Delivery: The parent molecule, hyaluronic acid (another glycosaminoglycan), is widely explored as a carrier in drug delivery systems due to its biocompatibility and ability to target specific cell receptors.[11] While less studied, the defined chemical structure of this compound could serve as a foundation for developing novel drug conjugates or delivery vehicles.

Conclusion

The enzymatic synthesis of this compound using endo-polygalacturonases represents a highly specific and controllable method for producing valuable oligosaccharides from abundant pectin sources. By carefully selecting the enzyme and optimizing reaction parameters such as pH, temperature, and incubation time, the yield of this compound can be maximized. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals aiming to produce and utilize these bioactive compounds for applications in food science, biotechnology, and drug development.

References

- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. acs.org [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. WO2016146941A1 - Method for producing d-galacturonic acid derivatives and compositions directly from pectins - Google Patents [patents.google.com]

- 6. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Polygalacturonase - Wikipedia [en.wikipedia.org]

- 8. Optimization of Polygalacturonase Production from a Newly Isolated Thalassospira frigidphilosprofundus to Use in Pectin Hydrolysis: Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, biochemical characterization, and biotechnological applications of a multifunctional enzyme from the Thermoascus aurantiacus PI3S3 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 11. Application of hyaluronic acid as carriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Digalacturonic Acid in Plant Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a fundamental constituent of pectin (B1162225) within the plant cell wall, has emerged as a critical signaling molecule in addition to its structural role. As a primary component of oligogalacturonides (OGs), which are released upon cell wall damage, it functions as a Damage-Associated Molecular Pattern (DAMP), activating a cascade of defense responses and influencing plant growth and development. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its involvement in signaling pathways, quantitative aspects of its activity, and detailed experimental protocols for its study. Furthermore, this document will explore the potential applications of oligogalacturonides in crop protection and their pharmacological relevance, offering valuable insights for drug development professionals.

The Structural Significance of this compound in Plant Cell Walls

The plant cell wall is a dynamic and complex structure primarily composed of cellulose, hemicellulose, and pectin. Pectin, a family of complex polysaccharides, is particularly abundant in the primary cell walls of terrestrial plants and the middle lamella, where it plays a crucial role in cell adhesion. The backbone of the most abundant pectin, homogalacturonan, is a linear polymer of α-1,4-linked D-galacturonic acid residues. This compound, therefore, represents the repeating disaccharide unit of this fundamental cell wall component.

The carboxyl groups of the galacturonic acid residues can be methyl-esterified, which influences the physical properties of the cell wall. The degree of methyl-esterification is a key factor in determining the flexibility of the pectin network and its interaction with other cell wall components.

This compound as a Signaling Molecule: The Role of Oligogalacturonides

When plant cell walls are compromised, either by mechanical damage or enzymatic degradation by pathogens, fragments of homogalacturonan are released. These fragments, known as oligogalacturonides (OGs), are potent elicitors of plant defense responses. OGs are recognized as Damage-Associated Molecular Patterns (DAMPs), signaling to the plant that its integrity has been breached.

The biological activity of OGs is highly dependent on their degree of polymerization (DP). While a range of sizes can elicit responses, OGs with a DP of 10-15 are often considered the most effective at inducing defense mechanisms. Shorter OGs, with a DP of 2-7, have also been shown to possess biological activity, sometimes with different or even antagonistic effects compared to their longer counterparts.

Quantitative Data on Oligogalacturonide Activity

The biological effects of OGs are dose-dependent and vary with the specific response being measured. The following tables summarize key quantitative data from the literature.

Table 1: Effective Concentrations and Degree of Polymerization of Oligogalacturonides for Inducing Plant Defense Responses

| Plant Species | Defense Response | Effective Degree of Polymerization (DP) | Effective Concentration | Reference |

| Arabidopsis thaliana | ROS burst | 10-15 | 0.2 mg/mL | [1] |

| Arabidopsis thaliana | Defense gene expression (e.g., PAD3) | 10-15 | 200 µg/mL | [2] |

| Arabidopsis thaliana | Resistance to Botrytis cinerea | >6 | N/A | [3] |

| Arabidopsis thaliana | Resistance to aphids | 10-15 | N/A | [2] |

| Grapevine | Lesion reduction by B. cinerea | 11 | N/A | [3] |

| Tomato | Lesion reduction by B. cinerea | 10-15 | N/A | [3] |

| Sugar Beet | Inhibition of Rhizoctonia solani mycelial growth | 2-7 | 10 mg/L | [4] |

| Sugar Beet | Enhanced seedling emergence | 2-7 | 50 mg/L | [4] |

Table 2: Fold-Change in Expression of Defense-Related Genes in Arabidopsis thaliana in Response to Oligogalacturonide Treatment

| Gene | Function | Fold-Change | Time Point | Reference |

| EDS1 | Salicylic acid signaling | 3.4 | 6 h | [2] |

| PAD4 | Salicylic acid signaling | 5.6 | 6 h | [2] |

| PR1 | Pathogenesis-related protein | 57 | 12 h | [2] |

| WRKY40 | Transcription factor | Up-regulated | 1 h & 3 h | [5] |

| PER4 | Peroxidase | Up-regulated | 1 h & 3 h | [5] |

| CYP81F2 | Cytochrome P450 | Up-regulated | 1 h | [5] |

| PGIP1 | Polygalacturonase-inhibiting protein | Up-regulated | N/A | [5] |

Experimental Protocols

This section provides detailed methodologies for the generation, extraction, analysis, and bioactivity assessment of oligogalacturonides.

Generation of Oligogalacturonides by Enzymatic Digestion of Pectin

Objective: To produce a mixture of OGs from polygalacturonic acid (PGA) using endo-polygalacturonase.

Materials:

-

High molecular weight, un-methylated polygalacturonic acid (PGA)

-

Endo-polygalacturonase (endoPG) from Aspergillus niger

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

-

Water bath

Procedure:

-

Prepare a 2% (w/v) solution of PGA in 50 mM sodium acetate buffer (pH 5.0).[6]

-

Add endoPG to the PGA solution at a concentration of 0.018 RGU per 100 ml.[6]

-

Incubate the mixture in a shaking water bath at 30°C for 180 minutes.[6]

-

To inactivate the enzyme, boil the digest at 100°C for 10 minutes.[6]

-

Dilute the sample with 50 mM sodium acetate to a final PGA concentration of 0.5%.[6]

Extraction of Oligogalacturonides from Plant Tissues

Objective: To extract OGs from plant material for subsequent analysis.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Ethanol (B145695) (80%)

-

Chelating solution: 50 mM 1,2-diaminocyclohexanetetraacetic acid (CDTA), 50 mM ammonium (B1175870) oxalate, 50 mM ammonium acetate, pH 5.5.[7]

-

Centrifuge

Procedure:

-

Homogenize fresh plant tissue in liquid nitrogen.

-

Wash the homogenate with 80% ethanol to remove soluble sugars and pigments, creating Alcohol Insoluble Solids (AIS).

-

Wash the AIS with a 1:1 (v/v) mixture of chloroform and methanol (B129727) to remove lipids.

-

Resuspend the AIS in the chelating solution and incubate overnight at 4°C to extract OGs.[7]

-

Centrifuge to pellet the remaining cell wall material. The supernatant contains the Chelating Agent Soluble Solids (ChASS), which includes the OGs.

-

Precipitate the OGs from the ChASS fraction by adding ethanol to a final concentration of 20%, followed by a second precipitation with 80% ethanol to fractionate the OGs by size.[7]

Analysis of Oligogalacturonides by HPAEC-PAD

Objective: To separate and quantify OGs based on their degree of polymerization.

Equipment and Reagents:

-

High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD)

-

Anion-exchange column (e.g., Dionex CarboPac PA200)

-

Eluent A: 50 mM Potassium Hydroxide

-

Eluent B: 50 mM Potassium Hydroxide, 1 M Potassium Acetate

Procedure:

-

Equilibrate the column with a mixture of 90% Eluent A and 10% Eluent B.

-

Inject the OG sample (typically 30 µl).

-

Elute with a linear gradient of potassium acetate in 50 mM potassium hydroxide. The specific gradient will depend on the range of DP to be separated.

-

Detect the eluted OGs using the PAD detector.